6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Description

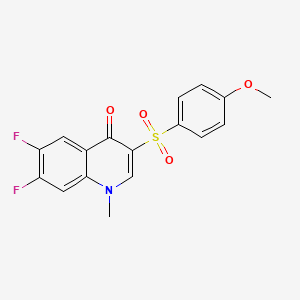

6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by a dihydroquinolin-4-one core substituted with fluorine atoms at positions 6 and 7, a 4-methoxybenzenesulfonyl group at position 3, and a methyl group at position 1. Its molecular formula is C₁₉H₁₄F₂N₂O₄S (calculated molecular weight: 416.39 g/mol).

Properties

IUPAC Name |

6,7-difluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO4S/c1-20-9-16(17(21)12-7-13(18)14(19)8-15(12)20)25(22,23)11-5-3-10(24-2)4-6-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJNGODASPCWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the construction of the quinolinone core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The difluoro groups and methoxybenzenesulfonyl moiety are then introduced through subsequent reactions, such as nucleophilic substitution and electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of dihydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its 6,7-difluoro substitution and 4-methoxybenzenesulfonyl group . Below is a comparative analysis with closely related analogs:

Key Findings

Electron-Withdrawing Effects : The 4-methoxybenzenesulfonyl group in the target compound provides stronger electron withdrawal than the benzoyl group in the analog from . This could enhance binding to electron-rich biological targets, such as enzymes or receptors .

Fluorine Substitution: The 6,7-difluoro configuration increases metabolic stability compared to mono-fluoro analogs by resisting oxidative degradation, a common issue in cytochrome P450-mediated metabolism .

NMR and Spectroscopic Comparisons

While direct NMR data for the target compound are unavailable, ’s methodology can be extrapolated. For instance:

- The sulfonyl group would deshield nearby protons (e.g., quinolinone C-2 and C-4 protons), causing distinct downfield shifts compared to benzoyl-containing analogs .

- Difluoro substitution would split proton signals in the aromatic region (δ 6.5–8.5 ppm), differentiating it from mono-fluoro or non-fluorinated derivatives .

Lumping Strategy and Reactivity

As per , compounds with similar substituents (e.g., sulfonyl groups) may undergo comparable reaction pathways. However, the 6,7-difluoro substitution in the target compound likely alters its reactivity profile compared to non-fluorinated analogs, particularly in electrophilic aromatic substitution or hydrolysis reactions .

Graph-Based Structural Similarity

Using graph-theoretical methods (), the target compound’s core structure (dihydroquinolin-4-one) aligns with analogs, but its sulfonyl and difluoro nodes create distinct edges. This divergence may correlate with unique biochemical interactions, such as enhanced binding to kinase targets or improved solubility in aqueous media .

Biological Activity

6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 1314475-70-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and insights from recent studies.

Chemical Structure

The compound features a quinolinone core with two fluorine atoms and a methoxybenzenesulfonyl group, which may contribute to its biological properties. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the sulfonyl group suggests potential interactions with proteins that are critical in cancer biology and neuropharmacology.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown effectiveness against melanoma and prostate cancer cells, with IC50 values reported in the low nanomolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 0.5 | Inhibition of tubulin polymerization |

| Prostate Cancer | 0.3 | Induction of apoptosis |

| Breast Cancer | 0.7 | Cell cycle arrest at G2/M phase |

Neuropharmacological Activity

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Preliminary findings suggest it may inhibit acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Case Studies

- Study on Anticancer Activity : A study published in Cancer Research evaluated the effects of the compound on melanoma cells. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

- Neuroprotective Effects : Research conducted by Varadaraju et al. (2013) highlighted the compound's ability to inhibit acetylcholinesterase in vitro, suggesting potential therapeutic benefits for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one?

- Answer : Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for introducing substituents, followed by sulfonylation. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on fluorine-proton coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- Melting Point Analysis : Assess crystallinity and stability, with deviations >2°C indicating impurities .

- Example : A quinoline derivative synthesis used Pd-catalyzed cross-coupling (yield: 40–50%) and column chromatography for purification .

Q. How can researchers optimize experimental design for pharmacological evaluation of this compound?

- Answer : Adopt a tiered approach:

- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) with IC50 determination. Include positive controls (e.g., staurosporine) and triplicate runs to minimize variability .

- Cell-based models : Prioritize cancer cell lines (e.g., HeLa, MCF-7) with cytotoxicity assays (MTT/CellTiter-Glo). Normalize data to cell count via flow cytometry .

- Dose-response curves : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 and efficacy .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Answer : Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

- Stability Testing : Use HPLC to monitor degradation under assay conditions (e.g., pH, temperature) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to validate target engagement, correlating binding affinity (ΔG) with activity .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

- Answer : SAR analysis should integrate:

- Electron-Withdrawing Effects : Fluorine atoms at positions 6 and 7 enhance electrophilicity, potentially increasing target binding .

- Sulfonamide Role : The 4-methoxybenzenesulfonyl group may influence solubility and membrane permeability; quantify via logP measurements (e.g., shake-flask method) .

- Quinolinone Core : Compare with analogs (e.g., 4-phenoxyquinolines) to assess scaffold-specific bioactivity .

Q. How to design a long-term study on environmental fate, inspired by INCHEMBIOL principles?

- Answer : Adapt Project INCHEMBIOL’s framework :

- Phase 1 (Lab) : Determine octanol-water partition coefficients (logKow) and photodegradation rates via UV-Vis spectroscopy.

- Phase 2 (Ecosystem) : Model bioaccumulation in aquatic systems using zebrafish embryos (OECD TG 203) and LC-MS/MS for quantification.

- Data Integration : Use probabilistic risk assessment (Monte Carlo simulations) to predict human exposure thresholds.

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed reactions for regioselectivity, with microwave-assisted synthesis to reduce reaction time .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm structural assignments .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicology studies to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.